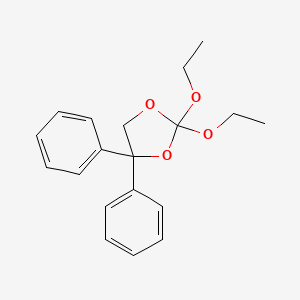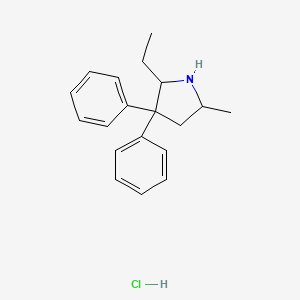
(5-Oxo-1,3-dioxolan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxo-1,3-dioxolan-4-yl)acetic acid is a chemical compound with the molecular formula C7H10O5 and a molecular weight of 174.15 g/mol . . This compound is significant in organic synthesis due to its unique chemical and physical properties.
Preparation Methods
The synthesis of (5-Oxo-1,3-dioxolan-4-yl)acetic acid involves several steps. One reported method includes the stereoselective opening of enantiomerically enriched oxetanes by hydrogen peroxide, followed by the conversion of the resulting 4-hydroperoxy-2-alkanols to 3-alkoxy-1,2-dioxolanes, and subsequent homologation with a thioester silyl ketene acetal. Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
(5-Oxo-1,3-dioxolan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Oxo-1,3-dioxolan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of chiral molecules and as a building block in complex organic synthesis.
Biology: The compound is involved in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of (5-Oxo-1,3-dioxolan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It acts as a chiral intermediate in stereoselective synthesis, facilitating the formation of enantiomerically pure compounds. The compound’s unique structure allows it to participate in various chemical reactions, influencing the outcome of synthetic processes.
Comparison with Similar Compounds
(5-Oxo-1,3-dioxolan-4-yl)acetic acid can be compared with other similar compounds such as:
(4R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: This compound shares a similar structure but differs in its stereochemistry and specific applications.
(S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: Another stereoisomer with distinct properties and uses. The uniqueness of this compound lies in its specific stereochemistry and its versatile applications in various fields of research and industry.
Properties
CAS No. |
61799-62-0 |
|---|---|
Molecular Formula |
C5H6O5 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
2-(5-oxo-1,3-dioxolan-4-yl)acetic acid |
InChI |
InChI=1S/C5H6O5/c6-4(7)1-3-5(8)10-2-9-3/h3H,1-2H2,(H,6,7) |
InChI Key |
ZKFIGFSXHUBEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(=O)O1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene](/img/structure/B14569511.png)










![N-[(4-Heptylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14569578.png)
![1,1'-[(3-Bromophenyl)methylene]dipiperidine](/img/structure/B14569588.png)
